TMC647055

Antiviral Hepatology Virology

TMC647055 is a macrocyclic indole-based NS5B polymerase inhibitor targeting the finger-loop domain (NNI-1 site). Unlike other NNIs, it exhibits high binding affinity (Kd <35 nM) across genotypes 1, 3, 4, and 6. This broad coverage, coupled with a distinct resistance profile (L392I, P495S/T/L), makes it a precise tool for cross-genotypic and combination therapy studies. Inactive against genotype 2, it serves as an ideal assay control.

Molecular Formula C32H38N4O6S
Molecular Weight 606.7 g/mol
CAS No. 1204416-97-6
Cat. No. B611405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMC647055
CAS1204416-97-6
SynonymsTMC-647055;  TMC 647055;  TMC647055.
Molecular FormulaC32H38N4O6S
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C
InChIInChI=1S/C32H38N4O6S/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37)
InChIKeyUOBYJVFBFSLCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TMC647055 (CAS 1204416-97-6) for HCV Research Procurement: A Non-Nucleoside NS5B Inhibitor with Cross-Genotypic Coverage


TMC647055 is a macrocyclic indole-based, non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B polymerase, specifically targeting the finger-loop domain (NNI-1 site) [1]. It exhibits nanomolar potency in cellular replicon assays (EC50 = 82 nM) and minimal associated cytotoxicity (CC50 > 20 µM) [2]. The compound demonstrates a broad genotypic coverage profile with high binding affinity (Kd < 35 nM) across major HCV genotypes 1, 3, 4, and 6, distinguishing it from many other NNIs [3].

Why TMC647055 (CAS 1204416-97-6) Cannot Be Substituted by Other HCV NS5B Non-Nucleoside Inhibitors (NNIs)


Substituting TMC647055 with another non-nucleoside NS5B inhibitor (NNI) such as Beclabuvir or Dasabuvir is not straightforward due to significant differences in binding site topology (finger-loop vs. thumb/palm domains), resulting genotypic coverage, and resistance profiles [1]. While many NNIs are effective primarily against HCV genotype 1, TMC647055 exhibits high-affinity binding across genotypes 1, 3, 4, and 6 [2]. Furthermore, the specific resistance-associated variants (RAVs) selected by TMC647055 (e.g., L392I, P495S/T/L) differ from those associated with other NNI classes, providing a distinct selection pressure and combinatorial value [3]. These molecular and virological distinctions mean that swapping TMC647055 for a generic NNI can drastically alter experimental outcomes, particularly in cross-genotypic studies or combination therapy models where a broad and predictable resistance barrier is required.

Quantitative Differentiation Evidence for TMC647055 (CAS 1204416-97-6) vs. In-Class Compounds and Alternatives


TMC647055 Demonstrates Broader Cross-Genotypic Coverage than Other Non-Nucleoside NS5B Inhibitors (NNIs)

TMC647055 maintains high-affinity binding across a broader range of HCV genotypes compared to many NNI-1 site inhibitors, which often have limited activity beyond genotype 1 [1]. In a transient replicon assay evaluating clinical isolates, the median EC50 for TMC647055 was ≤ 113 nM for genotypes 1a, 1b, 3a, 4a, and 6a [2]. This is in contrast to its significantly reduced activity against genotype 2a (EC50 = 12.53 µM) and 2b (EC50 > 28.7 µM), a well-defined gap [2].

Antiviral Hepatology Virology

TMC647055's Resistance Profile is Defined by Unique NS5B Mutations with Quantified Impacts on EC50

The resistance profile of TMC647055 is characterized by specific mutations in the NS5B NNI-1 binding pocket with precisely quantified impacts on susceptibility [1]. In vitro resistance selection identified key mutations L392I, P495S, P495T, and P495L, which result in EC50 fold changes of 9-, 51-, 45-, and 371-fold, respectively, against the genotype 1b replicon [2]. This profile is distinct from nucleoside inhibitors (e.g., sofosbuvir with S282T) and other NNI classes, providing a defined genetic barrier.

Drug Resistance Molecular Virology Pharmacology

TMC647055 Exhibits High-Affinity Binding (Kd < 35 nM) Across Multiple HCV Genotypes

Surface plasmon resonance (SPR) analysis shows TMC647055 binds to the NS5B polymerase with a median equilibrium dissociation constant (Kd) of less than 35 nM for genotypes 1a, 1b, 3a, 4a, and 6a [1]. This high affinity is a key differentiator from its own weak binding to genotype 2b (Kd = 880 nM), a >20-fold difference that explains its lack of activity against this subtype [2]. This quantitative binding data provides a biophysical rationale for its broad genotypic coverage.

Biophysics Drug Discovery Enzymology

Recommended Research and Industrial Applications for TMC647055 (CAS 1204416-97-6) Based on Evidence


Cross-Genotypic HCV Replicon Screening and Mechanism of Action Studies

TMC647055 is an optimal probe for studies requiring an NS5B NNI with validated activity across genotypes 1, 3, 4, and 6. Its well-defined potency against these genotypes (EC50 range: 27-113 nM) allows for consistent, comparable inhibition across diverse experimental panels, while its inactivity against genotype 2 (EC50 > 12.5 µM) serves as a reliable assay control [1].

In Vitro Drug Resistance Evolution and Virological Profiling

The compound's well-characterized resistance profile makes it a superior tool for resistance studies. The specific, quantifiable impact of key mutations (e.g., P495L causing a 371-fold shift in EC50) provides a high-signal, predictable system for investigating viral fitness costs, barrier to resistance, and the mechanism of action of combination partners [2].

Preclinical Combination Therapy Modeling with Protease (NS3/4A) and NS5A Inhibitors

TMC647055 has a documented clinical and preclinical history of synergistic or additive effects with other DAAs like simeprevir and samatasvir. For research developing multi-drug regimens, TMC647055 offers a validated, non-nucleoside component with a distinct resistance pathway (NNI-1 site) that is complementary to nucleoside analogs and other inhibitor classes [3].

Biophysical Studies of NS5B Polymerase Conformational Dynamics

With a precisely measured high binding affinity (Kd < 35 nM) and a defined mechanism of locking the polymerase in an open, inactive conformation, TMC647055 is an ideal biophysical tool for studies using SPR, X-ray crystallography, or cryo-EM to investigate the structural dynamics of the HCV replication complex [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMC647055

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.